2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin typically involves the reaction of dibenz(b,f)oxepin with 4-methylpiperazine in the presence of a chlorinating agent . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the removal of the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of dibenz(b,f)oxepin derivatives.
Biology: Investigating the interaction of the compound with various biological receptors.
Medicine: Exploring its potential as a therapeutic agent due to its high affinity for dopamine D4 receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine D4 receptors . It binds to these receptors with high affinity, influencing neurotransmitter release and receptor activity. This interaction can modulate various physiological processes, including mood regulation and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-11-(4-methylpiperazino)dibenz(b,f)oxepin maleate
- Dibenz(b,f)oxepin derivatives
Uniqueness
This compound is unique due to its specific structure, which confers high affinity and selectivity towards dopamine D4 receptors . This makes it a valuable tool in research focused on understanding dopamine receptor functions and developing potential therapeutic agents.
Properties
CAS No. |
22013-22-5 |
---|---|
Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H19ClN2O/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
OTKUTGIVEREJLL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Key on ui other cas no. |
22013-22-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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